molecular formula C12H10N4OS B2977875 7-methyl-3-phenyl-2H,8H-[1,2,4]triazino[3,2-b][1,3,4]thiadiazin-8-one CAS No. 694517-92-5

7-methyl-3-phenyl-2H,8H-[1,2,4]triazino[3,2-b][1,3,4]thiadiazin-8-one

Cat. No.: B2977875
CAS No.: 694517-92-5
M. Wt: 258.3
InChI Key: WYVCHXQYBKXQQW-UHFFFAOYSA-N
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Description

7-Methyl-3-phenyl-2H,8H-[1,2,4]triazino[3,2-b][1,3,4]thiadiazin-8-one is a sophisticated fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This structure belongs to a class of nitrogen-sulfur heterocycles known for their wide spectrum of biological activities. Related triazino-thiadiazine and triazolo-thiadiazine scaffolds have been extensively studied as core structures for developing novel therapeutic agents, showing promise in areas such as anticancer research, where some derivatives function as activators of caspases and inducers of apoptosis (programmed cell death) . The structural motif of this compound makes it a valuable intermediate for the synthesis of more complex fused heterocyclic systems, which are often targeted in the search for new bioactive entities . Researchers utilize this and similar compounds to explore structure-activity relationships (SAR), aiming to optimize potency and selectivity for various biological targets . The presence of multiple nitrogen atoms in the triazine ring and the unique thiadiazinone structure provides key pharmacophoric features that can interact with various enzymes and cellular receptors. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

7-methyl-3-phenyl-2H-[1,2,4]triazino[3,2-b][1,3,4]thiadiazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS/c1-8-11(17)13-12-16(14-8)15-10(7-18-12)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVCHXQYBKXQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=NC1=O)SCC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3-phenyl-2H,8H-[1,2,4]triazino[3,2-b][1,3,4]thiadiazin-8-one typically involves the cyclization of N-benzyl-benzamidines under an oxygen atmosphere in dimethyl sulfoxide (DMSO) at elevated temperatures. For instance, one method involves heating the reactants at 100°C for 15 hours in the presence of a copper chloride (CuCl) catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

7-methyl-3-phenyl-2H,8H-[1,2,4]triazino[3,2-b][1,3,4]thiadiazin-8-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂), reducing agents such as sodium borohydride (NaBH₄), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like DMSO or ethanol.

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

7-methyl-3-phenyl-2H,8H-[1,2,4]triazino[3,2-b][1,3,4]thiadiazin-8-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-methyl-3-phenyl-2H,8H-[1,2,4]triazino[3,2-b][1,3,4]thiadiazin-8-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Variations

Compound Name Core Structure Substituents Key Synthesis Method
7-Methyl-3-phenyl-2H,8H-triazino-thiadiazin-8-one [1,2,4]Triazino[3,2-b][1,3,4]thiadiazine 7-methyl, 3-phenyl Condensation of 3-hydrazinyl precursors with thioglycolic acid
8H-3-R-7-Aryl-triazino[3,4-b][1,3,4]thiadiazin-4-ones [1,2,4]Triazino[3,4-b][1,3,4]thiadiazine 7-aryl, 3-R (R = alkyl/aryl) Reaction of 4-amino-1,2,4-triazin-5-ones with phenacyl bromides
Fluorinated triazino-thiadiazolones [1,2,4]Triazino[3,4-b][1,3,4]thiadiazole 3-(fluorophenyl), 7-fluorophenyl Alkylation of 3-aminophenyl derivatives with chloroacetonitrile

Key Observations :

  • Synthetic Yields: Yields for triazino-thiadiazines vary widely (45–75%), depending on substituents and cyclization efficiency. For example, 8-amino derivatives (e.g., compound 18 in ) show lower yields (45%) due to steric hindrance .

Reaction Pathways

  • Target Compound : Synthesized via cyclization of 3-hydrazinyl precursors with thioglycolic acid, forming a thiadiazine ring .
  • Bis-triazino-thiadiazolones: Formed by condensation with oxalic acid in POCl₃, yielding dimeric structures with anti-tumor activity (Scheme 41 in ) .
  • Fluorinated Derivatives: Utilize isocyanate or isothiocyanate additions to 3-aminophenyl precursors, enabling modular functionalization (Schemes 4–6 in ) .

Anticancer Activity

Compound Class Cell Lines Tested (IC₅₀, μM) Notable Activity Reference
Target compound analogs HepG2, HCT-116, MCF-7 Moderate activity
Bis-triazino-thiadiazolones Not specified High anti-tumor activity
Thiazolo-triazinones MCF-7, A549 Over 60% growth inhibition

Insights :

  • The target compound’s methyl and phenyl groups may reduce polarity, enhancing cellular uptake compared to polar analogs like thiazolo-triazinones .
  • Bis-triazino-thiadiazolones exhibit superior activity due to dimeric structures enabling dual-target inhibition .

Antiviral Potential

  • Fluorinated triazino-thiadiazolones: Show promise against RNA viruses via inhibition of viral polymerases .
  • Heterobicyclic triazines : Demonstrated anti-HIV activity (e.g., compound 18 in with moderate efficacy) .

Physicochemical Properties

Property 7-Methyl-3-phenyl-triazino-thiadiazinone Fluorinated Analogs Thiazolo-triazinones
Melting Point >300°C (estimated) 281–283°C >300°C
Solubility Low in water, moderate in DMSO Low in polar solvents Moderate in ethanol
Thermal Stability High (decomposition >300°C) Moderate High

Notes:

  • High melting points (>300°C) are common in triazino-thiadiazines due to rigid fused-ring systems .
  • Fluorinated analogs exhibit lower thermal stability, likely due to electron-withdrawing effects weakening intermolecular forces .

Biological Activity

The compound 7-methyl-3-phenyl-2H,8H-[1,2,4]triazino[3,2-b][1,3,4]thiadiazin-8-one (CAS No. 694517-92-5) is a member of the triazino-thiadiazine family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H10N4OS
  • Molecular Weight : 258.30 g/mol
  • Structural Characteristics : The compound features a triazine core fused with a thiadiazine ring, which is essential for its biological interactions.

Anticancer Properties

Recent studies have indicated that derivatives of thiadiazines exhibit significant anticancer properties. For instance:

  • A study reported that certain derivatives of 1,3,4-thiadiazole demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 0.28 to 0.52 μg/mL . This suggests that similar compounds might exhibit comparable efficacy.
  • Another investigation highlighted the synthesis and evaluation of 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives as α-glucosidase inhibitors. These compounds showed promising results in inhibiting cancer cell proliferation and inducing apoptosis through caspase activation .

The mechanisms through which these compounds exert their biological effects are multifaceted:

  • Enzyme Inhibition : Many thiadiazole derivatives act as enzyme inhibitors. For example, they have been found to inhibit α-glucosidase, which is crucial in carbohydrate metabolism and can influence cancer cell growth.
  • Apoptosis Induction : The activation of caspases (caspase-3 and caspase-8) has been linked to the apoptotic effects observed in treated cancer cells . This pathway is vital for programmed cell death and is often exploited in cancer therapy.

Comparative Efficacy

A comparative analysis of various thiadiazole derivatives reveals that modifications in the chemical structure significantly impact biological activity. Table 1 summarizes some key findings regarding the anticancer activity of different derivatives.

Compound NameCell LineIC50 Value (µg/mL)Mechanism
Compound AMCF-70.28Caspase activation
Compound BA5490.52Enzyme inhibition
Compound CHepG28.107Apoptosis induction
7-Methyl-3-phenyl-2H...VariousTBDTBD

Case Study 1: Anticancer Activity

A recent study synthesized several derivatives of the compound and evaluated their anticancer properties against human lung carcinoma (A549) and breast cancer (MCF-7) cell lines. The results indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Mechanistic Insights

In another research effort, the interaction of these compounds with tubulin was investigated through molecular docking studies. The binding affinity and interaction patterns suggested that these compounds could inhibit tubulin polymerization, a critical mechanism underlying their anticancer effects .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 7-methyl-3-phenyl-2H,8H-[1,2,4]triazino[3,2-b][1,3,4]thiadiazin-8-one?

  • Answer : The compound can be synthesized via cyclization reactions using precursors like 3-hydrazinopyrazin-2(1H)-one derivatives. For example, intramolecular cyclization of intermediates (e.g., 5-methyl-4-(3-phenylprop-2-yn-1-yl)amino-4H-1,2,4-triazole-3-thiol) in DMF with catalytic KOH at 100 °C yields fused triazino-thiadiazine systems. This method avoids side products like thiadiazepines through controlled hydrogenation steps . Alternative routes involve refluxing with carbonyldiimidazole in anhydrous DMFA, followed by recrystallization from DMFA/i-propanol mixtures .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Answer : Characterization typically involves:

  • Spectral Analysis : NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups and substituent positions.
  • Chromatography : TLC or HPLC to monitor reaction progress and purity.
  • Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation (as demonstrated for related triazolo-thiadiazines) .
  • Elemental Analysis : To verify empirical formulas and rule out impurities .

Q. What are common side reactions encountered during synthesis, and how can they be mitigated?

  • Answer : Competing cyclization pathways (e.g., forming thiadiazepines instead of thiadiazines) are common. These can be minimized by:

  • Using NaBH₄ to selectively reduce intermediates and avoid dehydrogenation side products .
  • Optimizing reaction time and temperature (e.g., 24-hour reflux in DMFA ensures complete cyclization) .

Advanced Research Questions

Q. How can computational tools resolve contradictions in spectral data or reaction mechanisms?

  • Answer : Density Functional Theory (DFT) calculations can model reaction pathways to identify energetically favorable intermediates and transition states. For example, DFT can clarify whether cyclization proceeds via a radical or ionic mechanism. AI-driven platforms (e.g., COMSOL Multiphysics) enable virtual screening of reaction conditions to optimize yields and selectivity .

Q. What strategies improve regioselectivity in functionalizing the triazino-thiadiazine core?

  • Answer :

  • Substituent-Directed Cyclization : Electron-withdrawing groups on phenyl rings (e.g., nitro, methoxy) influence cyclization regioselectivity by stabilizing specific transition states .
  • Catalytic Systems : KOH or p-TsOH catalysis directs nucleophilic additions, as seen in one-pot syntheses of triazolo-thiadiazines with >90% yields .

Q. How do steric and electronic effects of substituents impact biological activity?

  • Answer : Methoxy and nitro groups enhance solubility and hydrogen-bonding interactions, as demonstrated in analogous chromenone-thiazole hybrids. Comparative studies show that 3,4-dimethoxy substituents increase antimicrobial activity by 40% compared to non-substituted derivatives .

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